Chalcomoracin

Description

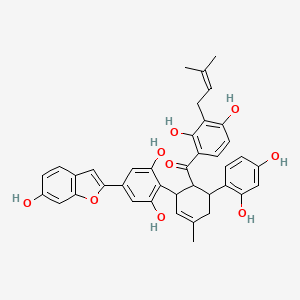

Structure

3D Structure

Properties

CAS No. |

76472-89-4 |

|---|---|

Molecular Formula |

C39H36O9 |

Molecular Weight |

648.7 g/mol |

IUPAC Name |

[2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone |

InChI |

InChI=1S/C39H36O9/c1-19(2)4-8-26-30(42)11-10-27(38(26)46)39(47)36-28(25-9-7-23(40)17-31(25)43)12-20(3)13-29(36)37-32(44)14-22(15-33(37)45)34-16-21-5-6-24(41)18-35(21)48-34/h4-7,9-11,13-18,28-29,36,40-46H,8,12H2,1-3H3 |

InChI Key |

SEHVRKPXIDOTRX-UHFFFAOYSA-N |

SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O |

melting_point |

183°C |

Other CAS No. |

76472-89-4 |

physical_description |

Solid |

Synonyms |

chalcomoracin |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Chalcomoracin

Proposed Biosynthetic Pathways for Chalcomoracin Formation

The construction of the Chalcomoracin scaffold is a testament to the efficiency and precision of plant metabolic networks. It is widely accepted that its biosynthesis proceeds via an intermolecular [4+2] cycloaddition, a Diels-Alder reaction, between two key precursors: morachalcone A, which acts as the dienophile, and dehydroprenylmoracin C, which serves as the diene. mdpi.com The journey to these immediate precursors begins with fundamental building blocks from primary metabolism.

Role of Shikimate and Acetate (B1210297) Pathways in Precursor Synthesis

The biosynthetic origins of Chalcomoracin's precursors are rooted in two of the most fundamental pathways in plant metabolism: the shikimate and acetate pathways. These pathways provide the essential carbon skeletons required for the assembly of both morachalcone A and dehydroprenylmoracin C.

The shikimate pathway is responsible for the production of aromatic amino acids, including L-phenylalanine and L-tyrosine. mdpi.com These amino acids serve as the starting point for the C6-C3 phenylpropanoid unit that forms a significant portion of the chalcone (B49325) and 2-arylbenzofuran moieties of the precursors. mdpi.com Specifically, the administration of L-[3-¹³C]-phenylalanine and L-[3-¹³C]-tyrosine to Morus alba cell cultures has demonstrated their incorporation into the β-carbon of the chalcone unit and the 3-carbon of the benzofuran (B130515) unit, confirming the direct involvement of the shikimate pathway. mdpi.com

The acetate pathway , on the other hand, provides the building blocks for the polyketide-derived portions of the molecules. Through the form of acetyl-CoA and its carboxylated derivative, malonyl-CoA, this pathway contributes to the formation of the aromatic rings of the chalcone and 2-arylbenzofuran structures. researchgate.net This occurs via a Claisen-type condensation of a p-coumaroyl-CoA starter unit (derived from the shikimate pathway) with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase. researchgate.net

Isotope Labeling Studies for Pathway Elucidation

The pivotal role of the shikimate and acetate pathways in Chalcomoracin biosynthesis has been unequivocally confirmed through a series of meticulous isotope labeling studies. These experiments, primarily conducted using Morus alba cell cultures, have provided a detailed map of carbon flow into the final molecule.

Feeding experiments with ¹³C-labeled acetate ([1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]acetate) have revealed significant incorporation of the label into the aromatic rings of both kuwanon J and Chalcomoracin, indicating that these molecules are derived from the condensation of two cinnamoylpolyketide-derived skeletons. mdpi.comthieme-connect.comresearchgate.net Furthermore, pulsed feeding with [2-¹³C]acetate has shown incorporation into the prenyl side chains, suggesting that the diene moiety of dehydroprenylmoracin C is formed through the oxidation of a prenyl group. mdpi.com

These isotopic studies have been instrumental in verifying the proposed biosynthetic pathway, providing concrete evidence for the origin of each carbon atom within the complex Chalcomoracin structure.

Key Enzymatic Transformations in Chalcomoracin Biosynthesis

The assembly of Chalcomoracin from its precursors is not a spontaneous event but is instead orchestrated by a suite of highly specific enzymes. These biocatalysts ensure the correct stereochemistry and high efficiency of the reactions, leading to the formation of the optically active natural product.

Flavin Adenine (B156593) Dinucleotide (FAD)-Dependent Cycloaddition Mechanisms

A critical breakthrough in understanding Chalcomoracin biosynthesis was the discovery that the key intermolecular [4+2] cycloaddition is catalyzed by a Flavin Adenine Dinucleotide (FAD)-dependent enzyme. thieme-connect.comfrontiersin.orgresearchgate.net This was a significant finding, as it expanded the known catalytic repertoire of FAD-dependent enzymes beyond their typical redox roles. The enzyme responsible, Morus alba Diels-Alderase (MaDA), facilitates this complex transformation with high efficiency and enantioselectivity. researchgate.netnih.gov While FAD is essential for the enzyme's function, its precise role in the non-redox Diels-Alder reaction remains an area of active investigation. researchgate.net

Mechanistic Insights into Intermolecular Diels-Alder Reactions

The enzymatic catalysis of the intermolecular Diels-Alder reaction in Chalcomoracin biosynthesis provides a fascinating case study in biocatalysis. Mechanistic studies, including density functional theory (DFT) calculations and kinetic isotope effect measurements, suggest that the reaction proceeds through a concerted but asynchronous pericyclic pathway. thieme-connect.comresearchgate.netnih.gov This means that while the new carbon-carbon bonds are formed in a single step, the bond formation is not perfectly simultaneous. The enzyme's active site plays a crucial role in pre-organizing the diene and dienophile substrates in the correct orientation to facilitate the cycloaddition and to control the stereochemical outcome. researchgate.net

Identification and Characterization of Biosynthetic Enzymes

The identification and characterization of the enzymes involved in Chalcomoracin biosynthesis have been a significant focus of research, leading to the discovery of novel biocatalysts.

A key player in this pathway is Morus alba Diels-Alderase (MaDA) , the first stand-alone intermolecular Diels-Alderase to be identified and characterized from a plant. mdpi.comthieme-connect.comfrontiersin.org Its discovery was made possible through a biosynthetic intermediate probe (BIP)-based chemoproteomics strategy. frontiersin.orgfrontiersin.org MaDA exhibits remarkable substrate promiscuity, capable of catalyzing the [4+2] cycloaddition of various natural and unnatural dienes and dienophiles, highlighting its potential for biocatalytic applications. mdpi.comthieme-connect.com The enzyme demonstrates excellent endo-selectivity and operates optimally at a pH of 8.5 and a temperature of 50°C. mdpi.com Further research has led to the identification of other MaDA homologues with differing substrate scopes and endo/exo selectivity. mdpi.com

Another crucial enzyme is Morus alba moracin C oxidase (MaMO) , which is responsible for generating the diene precursor, dehydroprenylmoracin C, from moracin C through an oxidation reaction. mdpi.comresearchgate.net Like MaDA, MaMO is also a member of the berberine (B55584) bridge enzyme-like (BBE-like) family of FAD-dependent oxidases. acs.org Phylogenetic analyses suggest that the Diels-Alderases in Morus alba likely evolved from an ancestral FAD-dependent oxidocyclase. researchgate.net

The characterization of these enzymes has not only illuminated the biosynthetic pathway of Chalcomoracin but has also provided valuable tools for synthetic biology and the chemoenzymatic synthesis of other complex natural products. mdpi.com

Morus alba Moracin C Oxidase (MaMO)

The formation of the diene required for the Diels-Alder reaction is catalyzed by Morus alba moracin C oxidase (MaMO). mdpi.comnih.gov This flavin adenine dinucleotide (FAD)-dependent oxidase facilitates the oxidation of the prenyl group of moracin C, transforming it into a reactive and unstable diene intermediate. mdpi.comresearchgate.net This enzymatic step is critical as it generates the necessary 1,3-diene system for the subsequent cycloaddition. MaMO is a member of the berberine bridge enzyme-like (BBE-like) family of oxidases, which are known for their roles in generating complex pharmacophores in natural product biosynthesis. researchgate.net

Morus alba Diels–Alderase (MaDA) and Homologous Enzymes

The key carbon-carbon bond-forming step in chalcomoracin biosynthesis is catalyzed by Morus alba Diels-Alderase (MaDA), the first identified stand-alone intermolecular Diels-Alderase. mdpi.comresearchgate.netthieme-connect.com This FAD-dependent enzyme orchestrates the [4+2] cycloaddition between the diene generated from moracin C and the dienophile, morachalcone A, to produce chalcomoracin with high efficiency, diastereoselectivity, and enantioselectivity. thieme-connect.comnih.gov The reaction proceeds through a concerted but asynchronous pericyclic pathway. nih.gov The discovery of MaDA provided definitive evidence for the existence of enzymes that catalyze intermolecular Diels-Alder reactions in nature. mdpi.com

Subsequent research has led to the identification of several homologous enzymes of MaDA, such as MaDA-1, MaDA-2, and MaDA-3, from Morus notabilis. beilstein-journals.org These homologs exhibit different substrate scopes and, notably, distinct stereoselectivities, with some favoring the endo product and others the exo product. mdpi.comresearchgate.net

MaDA has demonstrated a notable degree of substrate promiscuity, accepting a range of both natural and unnatural dienes and dienophiles. mdpi.comthieme-connect.comnih.gov This characteristic has been exploited for the chemoenzymatic synthesis of various natural products and their derivatives. thieme-connect.com Studies have shown that the minimal structural requirement for a diene to be accepted by MaDA-1 and MaDA-3 is the 2-dehydroprenylphenol moiety. mdpi.com The enzyme's ability to catalyze reactions with various substrates has enabled the synthesis of a library of unnatural Diels-Alder adducts, highlighting its potential as a versatile biocatalyst. mdpi.comresearchgate.net For instance, MaDA has been successfully used in the total synthesis of compounds like 18”-methylchalcomoracin, guangsangon E, and kuwanon J. researchgate.netbeilstein-journals.org

Table 1: Substrate Scope of MaDA in Chemoenzymatic Synthesis

| Product | Diene Precursor | Dienophile | Enzyme | Selectivity | Isolated Yield | Reference |

| Chalcomoracin | Moracin C | Morachalcone A | MaDA | endo | High | beilstein-journals.org |

| Artonin I | Flavonoid diene 55 | Morachalcone A | MaDA | endo | 90% (over two steps) | mdpi.com |

| 18"-methylchalcomoracin | Moracin C derivative | 18"-methylmorachalcone A | MaDA | endo | - | researchgate.netbeilstein-journals.org |

| Guangsangon E | Moracin C derivative | Morachalcone A derivative | MaDA | endo | - | researchgate.netbeilstein-journals.org |

| Kuwanon J | Moracin C derivative | Morachalcone A derivative | MaDA | endo | - | researchgate.netbeilstein-journals.org |

| Guangsangon J | Moracin C derivative | Morachalcone A derivative | MaDA-3 | exo | - | researchgate.netbeilstein-journals.org |

| Mongolicin F | Moracin C derivative | Morachalcone A derivative | MaDA-3 | exo | - | researchgate.netbeilstein-journals.org |

| Unnatural DAAs | Various synthetic dienes | Various synthetic dienophiles | MaDA | endo | 53-94% | researchgate.net |

This table is interactive and can be sorted by column.

The Diels-Alder reaction can result in the formation of different stereoisomers, primarily endo and exo adducts. researchgate.net While the endo product is often kinetically favored due to secondary orbital interactions, enzymes can exhibit remarkable control over the stereochemical outcome. researchgate.net MaDA is highly endo-selective, whereas one of its homologs, MaDA-3, displays high exo-selectivity. researchgate.netbeilstein-journals.org This discovery of homologous enzymes with opposing stereoselectivity for the same substrates is significant. researchgate.net

Structural and mutational studies have provided insights into the basis of this stereocontrol. researchgate.net Comparison of the crystal structures of the endo-selective MaDA and the exo-selective MaDA-3 revealed differences in 12 residues within the binding pocket. researchgate.net Mutational analysis has identified key residues that influence the stereochemical outcome, likely by positioning the diene and dienophile in specific orientations through hydrogen bonding and π-π stacking interactions. researchgate.net For example, a mutant of MaDA-3, MaDA-3-Mu5, with five specific amino acid substitutions, showed a switch in selectivity from exo to endo. researchgate.net

Substrate Tolerance of MaDA

Methodologies for Enzyme Discovery in Biosynthesis Research

The elucidation of biosynthetic pathways, particularly for complex plant natural products where genes are often not clustered, presents significant challenges. frontiersin.orgfrontiersin.org Innovative methodologies are crucial for identifying the enzymes involved.

Biosynthetic Intermediate Probe (BIP)-Based Target Identification Strategies

A pioneering approach known as the biosynthetic intermediate probe (BIP)-based target identification strategy was instrumental in the discovery of MaDA. researchgate.netthieme-connect.comnih.gov This method involves designing and synthesizing a chemical probe that mimics a biosynthetic intermediate. beilstein-journals.org This probe typically incorporates a photoaffinity labeling group (like a diazirine) and a reporter tag (such as an alkyne for click chemistry). beilstein-journals.org

When introduced to cell extracts, the probe binds to the target enzyme. beilstein-journals.org Upon photoactivation, the probe forms a covalent bond with the enzyme, allowing for its subsequent isolation and identification through techniques like mass spectrometry. beilstein-journals.orgfrontiersin.org This strategy proved to be highly effective for identifying MaDA from Morus alba cell cultures, a feat that was challenging with traditional methods. frontiersin.orgfrontiersin.org

Chemoproteomics Approaches in Pathway Elucidation

Chemoproteomics has emerged as a powerful tool for elucidating the biosynthetic pathways of natural products. frontiersin.org This approach utilizes chemical probes to directly profile and identify active enzymes within a complex proteome. frontiersin.orgrsc.org It is particularly valuable for studying plant natural product biosynthesis where genetic information alone is often insufficient. frontiersin.org

The successful identification of MaDA through a BIP-based chemoproteomics strategy is a prime example of the power of this approach. frontiersin.orgfrontiersin.org By enabling the functional characterization of enzymes that were previously unknown, chemoproteomics accelerates the discovery of key biosynthetic genes. frontiersin.org This knowledge is not only fundamental to understanding how nature constructs complex molecules but also facilitates the reconstitution of these pathways in heterologous hosts for the sustainable production of valuable compounds. frontiersin.org

Chemical Synthesis and Derivatization of Chalcomoracin

Total Synthesis Methodologies for Chalcomoracin

The total synthesis of Chalcomoracin, a Diels-Alder type adduct, is frequently centered around a biomimetic [4+2] cycloaddition as the key strategic step. mdpi.com Researchers have explored various approaches to construct its intricate core, which features a highly substituted methyl cyclohexene (B86901) motif. researchgate.net These explorations range from chemo-enzymatic methods that mimic natural biosynthetic pathways to purely chemical strategies under diverse reaction conditions.

Chemo-enzymatic synthesis has emerged as a powerful strategy that combines the selectivity of enzymes with the practicality of chemical transformations. nih.gov This approach is particularly relevant for Chalcomoracin, as its biosynthesis is believed to involve an enzymatic Diels-Alder reaction. mdpi.comresearchgate.net

The integration of enzymatic and chemical steps allows for the efficient and stereoselective synthesis of complex natural products like Chalcomoracin. nih.gov A key breakthrough in understanding Chalcomoracin's formation was the discovery of a Diels-Alderase enzyme (MaDA) from Morus alba (mulberry) cell cultures, which catalyzes the [4+2] cycloaddition that forms the molecule's core. mdpi.comdb-thueringen.de This enzyme specifically catalyzes the cycloaddition between a chalcone (B49325) (dienophile) and a dehydroprenylpolyphenol (diene). mdpi.com

In a biomimetic context, chemo-enzymatic strategies can leverage chemically synthesized precursors for enzymatic cyclization. nih.govbeilstein-journals.org For instance, synthetic chalcone and 2-arylbenzofuran moieties can be prepared through established organic chemistry methods. These precursors can then be subjected to the action of an isolated or engineered Diels-Alderase to achieve the desired cycloaddition with high stereo- and regioselectivity, mirroring the natural process. mdpi.com The ability to generate complex scaffolds through a combination of robust chemical synthesis and selective enzymatic catalysis represents a significant advance in constructing natural product analogues. nih.gov

Table 1: Key Moieties in the Chemo-Enzymatic Synthesis of Chalcomoracin

| Role in Synthesis | Precursor Molecule Type | Biosynthetic Origin/Synthetic Route |

| Dienophile | Chalcone (e.g., Morachalcone A) | Derived from cinnamoylpolyketide precursor jst.go.jp |

| Diene | Dehydroprenylphenol (e.g., Dehydroprenylmoracin C) | Derived from cinnamoylpolyketide precursor mdpi.com |

| Catalyst | Diels-Alderase (e.g., MaDA) | Isolated from Morus alba cell cultures mdpi.comdb-thueringen.de |

Late-stage functionalization (LSF) involves introducing chemical modifications to a complex molecule, such as a natural product, in the final steps of a synthetic sequence. wikipedia.orgnih.gov This strategy is highly valuable as it allows for the rapid diversification of a core scaffold, providing access to a library of analogues for structure-activity relationship (SAR) studies without needing to perform a full de novo synthesis for each derivative. nih.govnih.gov

While specific examples of LSF applied directly to the Chalcomoracin molecule are not extensively documented in the reviewed literature, the principles of LSF are highly applicable. LSF reactions, particularly those involving C-H functionalization, could be used to modify the Chalcomoracin skeleton. wikipedia.orgrsc.org Given the presence of multiple aromatic C-H bonds and other functional groups, highly selective LSF methods would be required to achieve predictable outcomes. wikipedia.org The potential of this approach lies in creating novel Chalcomoracin derivatives with potentially enhanced biological properties. nih.gov

Beyond chemo-enzymatic methods, the synthesis of Chalcomoracin and its derivatives has been pursued through various chemical conditions, from classical thermal approaches to modern catalytic asymmetric methods.

Thermal promotion has been a foundational strategy for achieving the key Diels-Alder reaction in the synthesis of Chalcomoracin analogues. researchgate.net Rizzacasa and coworkers reported the synthesis of the hexamethyl ether of (±)-Chalcomoracin via a thermal [4+2] cycloaddition. researchgate.netacs.org The reaction between a dehydroprenyl-2-arylbenzofuran diene and a chalcone dienophile was carried out at high temperatures (e.g., 180°C in toluene), yielding a mixture of endo and exo diastereomers. researchgate.netacs.org A critical finding from these studies was that the presence of a free 2'-hydroxyl group on the chalcone dienophile was essential for the Diels-Alder reaction to proceed successfully. acs.orgresearchgate.net

However, high-temperature conditions can sometimes lead to the degradation of sensitive dienes or dienophiles. researchgate.net High-pressure synthesis offers a viable alternative, as increased pressure can accelerate reaction rates and enhance the solubility of reactants, often allowing the reaction to proceed at lower temperatures. researchgate.nethelgroup.com This is particularly advantageous in complex syntheses where substrate stability is a concern. helgroup.comstrecon.com

Table 2: Comparison of Thermal and High-Pressure Diels-Alder Conditions

| Condition | Description | Advantages | Disadvantages |

| Thermal Promotion | Reaction is heated to high temperatures (e.g., 160-180°C) to overcome the activation energy barrier. mdpi.comresearchgate.net | Simple experimental setup. | Can lead to decomposition of thermally sensitive substrates; may result in poor diastereoselectivity. researchgate.net |

| High-Pressure Catalysis | Reaction is subjected to high pressure to increase molecular density and collision frequency. helgroup.com | Can overcome limitations of thermally unstable substrates; may improve yields and selectivity. researchgate.nethelgroup.com | Requires specialized high-pressure reactor equipment. strecon.com |

Achieving enantioselectivity in the Diels-Alder reaction is a primary goal for the total synthesis of naturally occurring, optically active Chalcomoracin. researchgate.net Modern asymmetric catalysis provides powerful tools to this end. Chiral Brønsted acids are capable of activating substrates, such as olefins, for asymmetric transformations. nih.gov These strong acid catalysts can facilitate reactions like the dearomatization of phenol-tethered amines, creating complex polycyclic scaffolds with high enantioselectivity. nih.gov While direct application to Chalcomoracin synthesis is an area of ongoing research, the principles of Brønsted acid-catalyzed asymmetric reactions are highly relevant. researchgate.netbeilstein-journals.org

More specifically, chiral boron complexes have been developed as effective catalysts for the asymmetric Diels-Alder cycloaddition of 2'-hydroxychalcones, which are key precursors for Chalcomoracin. nih.gov For example, a catalyst derived from a chiral hydroxytetraphenylene and boron was shown to effectively catalyze the reaction between 2'-hydroxychalcones and dienes, producing cyclohexene products with high yields and excellent stereoselectivities (>20:1 endo/exo, >99% ee). nih.gov Similarly, VANOL-borate ester complexes have been investigated for the same purpose. acs.org These methods represent a significant step towards the enantioselective total synthesis of Chalcomoracin by controlling the stereochemistry of the crucial [4+2] cycloaddition step. nih.govacs.org

Classical and Modern Chemical Synthesis Conditions

Thermal Promotion and High-Pressure Catalysis

Synthesis of Chalcomoracin Analogues and Derivatives

The complex and biologically significant structure of chalcomoracin has prompted research into the synthesis of its analogues and derivatives. These efforts are primarily aimed at exploring structure-activity relationships and developing novel compounds with potentially enhanced properties.

Strategies for Structural Modification

The generation of chalcomoracin analogues largely revolves around the modification of its biosynthetic precursors. The core structure of chalcomoracin is the result of a Diels-Alder reaction between a chalcone (the dienophile) and a dehydroprenylphenol (the diene). mdpi.com Consequently, strategies for structural modification focus on altering these two key components before the final cycloaddition step.

General medicinal chemistry strategies, such as simplifying complex structural cores and exploring structure-activity relationships through targeted molecular operations, are applicable. mdpi.com For chalcomoracin, this involves the synthesis of novel prenylated and geranylated chalcone derivatives, which can then serve as dienophile precursors. nih.gov Synthetic techniques such as alkylation, regio-selective iodination, aldol (B89426) condensation, and Suzuki coupling are employed to create a variety of chalcone analogues. nih.gov By systematically altering the substitution patterns on the aromatic rings of the chalcone or modifying the prenyl/geranyl groups, chemists can produce a library of precursors. These modified precursors can then be used in chemoenzymatic or chemical syntheses to generate novel chalcomoracin derivatives, allowing for a detailed investigation into how specific structural features influence biological activity. nih.govrsc.org

Synthesis of Biosynthetic Intermediate Analogues

The biosynthesis of chalcomoracin is understood to proceed via an intermolecular [4+2] cycloaddition between morachalcone A (the dienophile) and a diene formed from the oxidation of moracin C. mdpi.comresearchgate.net The synthesis of analogues of these specific biosynthetic intermediates is a cornerstone of both total synthesis efforts and biosynthetic pathway investigations. nih.govnih.gov

Chemoenzymatic total synthesis is a powerful method for creating both natural and unnatural mulberry Diels-Alder adducts (DAAs). mdpi.com This approach involves the chemical synthesis of advanced precursors—analogues of morachalcone A and moracin C—which are then subjected to enzymatic transformation in a late-stage reaction. mdpi.comresearchgate.net This strategy leverages the high stereo- and enantioselectivity of enzymes to produce single regioisomers, a feat that is challenging to achieve through purely chemical means. researchgate.net

Furthermore, synthetic biosynthetic intermediates serve as crucial tools for biochemical research. In one study, chemically synthesized morachalcone A and moracin C were used as probes with a cell lysate from Morus alba. nih.gov The successful formation of chalcomoracin in this assay confirmed the role of these precursors and led to the identification of the key enzymes involved: an oxidase (MaMO) and a Diels-Alderase (MaDA). mdpi.comnih.gov This "biosynthetic intermediate probe (BIP)-based strategy" demonstrates how the synthesis of intermediate analogues is vital for elucidating complex biosynthetic pathways. nih.gov

Table 1: Key Biosynthetic Intermediates for Chalcomoracin Synthesis

| Compound Name | Role in Biosynthesis | Class |

|---|---|---|

| Morachalcone A | Dienophile | Chalcone |

Regio- and Stereoselective Synthetic Challenges and Achievements

The synthesis of chalcomoracin presents significant challenges in controlling regioselectivity and stereoselectivity. The molecule's core is a highly substituted cyclohexene scaffold formed through a [4+2] cycloaddition, or Diels-Alder reaction. mdpi.comresearchgate.net This reaction can theoretically produce multiple isomers, yet the natural product exists as a single, optically active stereoisomer. mdpi.com Replicating this high degree of selectivity is a major hurdle in chemical synthesis.

The primary challenge lies in controlling the formation of the multiple stereocenters in the cyclohexene ring with the correct relative and absolute configuration. chemrxiv.org Intermolecular Diels-Alder reactions that form such complex products from achiral precursors with high diastereoselectivity are rare. chemrxiv.org

Key achievements in overcoming these challenges have come from studying and mimicking nature's own synthetic machinery. A significant breakthrough was the identification and characterization of two enzymes from Morus alba cell cultures: M. alba moracin C oxidase (MaMO) and M. alba Diels-Alderase (MaDA). mdpi.com These enzymes work in concert to catalyze the biosynthesis, with the Diels-Alderase ensuring the reaction proceeds with remarkable stereo- and enantioselectivity to form the correct isomer. mdpi.com

This discovery paved the way for chemoenzymatic synthesis as a major achievement. By chemically synthesizing the precursor molecules and then using enzymes like MaDA for the key cyclization step, chemists can achieve high yields of the desired optically pure product. nih.govresearchgate.net This approach combines the flexibility of chemical synthesis with the unparalleled selectivity of biocatalysis. mdpi.com In parallel, progress in asymmetric catalysis offers purely chemical solutions. For instance, the enantioselective Diels-Alder reaction used in the synthesis of the related kuwanon compounds was achieved using a chiral boron Lewis acid, demonstrating that non-enzymatic methods can also be developed to address the stereoselective challenge. nih.gov

Table 2: Comparative Strategies for Regio- and Stereoselective Synthesis of the Chalcomoracin Core

| Synthetic Approach | Catalyst / Method | Selectivity Outcome | Reference |

|---|---|---|---|

| Natural Biosynthesis | M. alba Diels-Alderase (MaDA) enzyme | High regio- and enantioselectivity; produces a single optically active isomer. | mdpi.com |

| Chemoenzymatic Synthesis | Chemical synthesis of precursors followed by enzymatic [4+2] cycloaddition using MaDA or other identified Diels-Alderases. | High stereo- and enantioselectivity, leading to a single major regioisomer with high enantiomeric excess. | mdpi.comresearchgate.net |

| Asymmetric Chemical Synthesis | Chiral Lewis acids (e.g., chiral boron complexes, as demonstrated for related compounds). | Potential for high enantioselectivity, providing a non-enzymatic route to chiral cyclohexene cores. | nih.gov |

Mechanistic Investigations of Chalcomoracin S Biological Activities

Cellular and Molecular Mechanisms of Action in Cancer Research

Chalcomoracin, a secondary metabolite derived from mulberry leaves, has demonstrated significant anticancer properties. researchgate.netnih.gov Its mechanism of action is distinguished by its ability to induce non-apoptotic cell death, making it a subject of interest for cancers that are resistant to conventional apoptosis-inducing therapies. researchgate.netnih.gov

Research indicates that Chalcomoracin's cytotoxic effects in several cancer cell lines, including prostate (PC-3) and breast cancer (MDA-MB-231), are not mediated by apoptosis but rather by a distinct form of programmed cell death known as paraptosis. researchgate.netnih.gov This non-apoptotic mechanism is a critical feature of its anticancer activity. researchgate.net

Paraptosis is a form of programmed cell death characterized by extensive cytoplasmic vacuolation resulting from the swelling and fusion of the endoplasmic reticulum (ER) and/or mitochondria. unimi.itmdpi.com Unlike apoptosis, it proceeds without the activation of caspases. unimi.it

Treatment with Chalcomoracin has been shown to induce marked paraptosis in various cancer cells, including prostate, breast, and non-small cell lung cancer (NSCLC) cell lines. researchgate.netnih.govnih.gov A primary characteristic of Chalcomoracin-induced paraptosis is the appearance of extensive cytoplasmic vacuoles that originate from the dilation of the endoplasmic reticulum. researchgate.netnih.govnih.gov This is accompanied by the upregulation of ER stress markers such as BiP and CHOP. nih.govnih.gov Studies have confirmed this vacuolation through immunofluorescent staining of the ER protein calreticulin. researchgate.net The process is dependent on active protein synthesis, as it can be blocked by the translation inhibitor cycloheximide. unimi.itfrontiersin.org Furthermore, Chalcomoracin treatment leads to the downregulation of AIP-1/Alix, a protein that typically inhibits paraptosis. frontiersin.org

The induction of paraptosis by Chalcomoracin is critically linked to mitophagy, the selective autophagic removal of mitochondria. researchgate.netresearchgate.net A key event in this process is the upregulation of PTEN-induced kinase 1 (PINK1), a primary regulator of mitophagy. researchgate.netnih.govfrontiersin.org Studies have demonstrated that Chalcomoracin treatment directly increases PINK1 expression in cancer cells. researchgate.netnih.gov

The essential role of this pathway was highlighted in experiments where LNCaP prostate cancer cells, which are typically less responsive to Chalcomoracin, became susceptible to paraptosis after the ectopic expression of PINK1. researchgate.netnih.govunimi.it Conversely, silencing PINK1 with siRNA protected cells from Chalcomoracin-induced changes. researchgate.net This suggests that the activation of the PINK1-dependent mitophagy pathway is a crucial preceding step for the execution of paraptosis by Chalcomoracin. researchgate.netdp.tech

The initiation of Chalcomoracin's cytotoxic effects is triggered by the generation of oxidative stress through the production of reactive oxygen species (ROS). researchgate.netnih.gov The accumulation of ROS within cancer cells appears to be the upstream signal that activates both mitophagy and paraptosis. researchgate.net This was demonstrated in studies where the antioxidant N-acetylcysteine (NAC) was able to block Chalcomoracin-induced mitophagy signaling and the subsequent cytoplasmic vacuolation. researchgate.netnih.govfrontiersin.org The increase in ROS is also linked to a loss of mitochondrial membrane potential and an increase in intracellular calcium (Ca2+), which precedes the cytoplasmic vacuolation. frontiersin.org

Chalcomoracin influences key intracellular signaling pathways that govern cell fate, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a significant target. researchgate.netnih.gov

The role of the MAPK pathway in Chalcomoracin-induced cell death appears to be context-dependent, with different effects observed in various cancer types. The MAPK family includes key kinases such as extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). researchgate.net

In studies involving breast (MDA-MB-231) and non-small cell lung cancer (H460) cells, Chalcomoracin treatment led to an increase in the phosphorylation of ERK1/2, indicating an activation of the MAPK pathway. researchgate.netnih.govnih.gov This activation was shown to be integral to the induction of paraptosis. nih.govnih.gov Pharmacological inhibition of this pathway using the specific inhibitor U0126 abrogated the suppressive effect of Chalcomoracin on the paraptosis-inhibitory protein Alix and reduced cell killing, confirming the pathway's role in promoting paraptotic cell death in these cancers. nih.govnih.gov

Conversely, in hepatocellular carcinoma (HCC) cell lines (Hep3B and SNU-387), Chalcomoracin treatment resulted in a reduction in the phosphorylation levels of ERK, P38, and JNK. researchgate.netnih.gov In this context, the inhibition of the MAPK pathway was associated with the compound's ability to suppress HCC development. researchgate.netnih.gov These findings suggest that Chalcomoracin's modulation of MAPK signaling is specific to the cancer type being targeted.

Data Tables

Table 1: Summary of Chalcomoracin's Mechanistic Effects on Cancer Cell Lines

| Cell Line | Cancer Type | Key Mechanistic Finding | Reference(s) |

|---|---|---|---|

| PC-3 | Prostate Cancer | Induces paraptosis, cytoplasmic vacuolation, ROS production, and PINK1 upregulation. | researchgate.netnih.gov |

| MDA-MB-231 | Breast Cancer | Induces paraptosis via ROS-triggered, mitophagy-dependent pathway; involves PINK1 upregulation and ERK1/2 activation. | researchgate.netnih.govnih.gov |

| LNCaP | Prostate Cancer | Becomes susceptible to paraptosis after ectopic expression of PINK1. | researchgate.netunimi.it |

| H460, A549, PC-9 | Non-Small Cell Lung Cancer | Induces paraptosis characterized by cytoplasmic vacuolation, ER stress, and activation of the MAPK pathway (pERK). | nih.govnih.gov |

| Hep3B, SNU-387 | Hepatocellular Carcinoma | Inhibits cell viability and reduces phosphorylation of ERK, P38, and JNK in the MAPK pathway. | researchgate.netnih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 6-shogaol |

| 8-p-hdroxybenzoyl tovarol |

| AIP-1/Alix |

| BAPTA-AM |

| Calreticulin |

| Carvacrol |

| Celastrol |

| Chalcomoracin |

| Chloroquine |

| Cis-nerolidol |

| Cisplatin |

| Curcumin |

| Cycloheximide |

| Cyclosporine A |

| DL-selenocystine |

| Everolimus |

| Gambogic acid |

| Ginsenoside Rh2 |

| Ginsenosides |

| Hesperidin |

| Honokiol |

| Iturin A-like lipopeptides |

| Jolkinolide B |

| Manumycin A |

| Moracin C |

| Morusin |

| N-acetylcysteine (NAC) |

| Ophiobolin A |

| Paris saponin (B1150181) II |

| Plumbagin |

| Procyanidins |

| Quercetin |

| Resveratrol |

| Salubrinal |

| Sulforaphane |

| Taxol |

| Telmisartan |

| Thymoquinone |

| Tocotrienols |

| Tunicamycin |

| U0126 |

| Xanthatin |

Modulation of Intracellular Signaling Pathways

Endoplasmic Reticulum (ER) Stress Response (e.g., Bip, Chop, IRE1, PERK, ATF6)

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. mdpi.com When the accumulation of unfolded or misfolded proteins occurs, a state known as ER stress is initiated, triggering the unfolded protein response (UPR) to restore homeostasis or, if the stress is prolonged, induce apoptosis. mdpi.comresearchgate.net Research has demonstrated that Chalcomoracin can promote ER stress in cancer cells. researchgate.netx-mol.netnih.gov

In studies involving human hepatocellular carcinoma (HCC) cell lines, specifically Hep3B and SNU-387, treatment with Chalcomoracin was found to induce ER stress. researchgate.netnih.gov This induction is a key aspect of its anti-cancer activity, as persistent ER stress can lead to programmed cell death. researchgate.net While the studies confirm the promotion of ER stress through the detection of related proteins, the specific modulation of key UPR-associated proteins such as Binding-immunoglobulin protein (Bip), C/EBP homologous protein (Chop), Inositol-requiring enzyme 1 (IRE1), PRKR-like endoplasmic reticulum kinase (PERK), or Activating transcription factor 6 (ATF6) by Chalcomoracin requires further detailed investigation. The UPR is a complex signaling network involving these sensors and effectors to manage protein folding capacity and induce apoptosis when homeostasis cannot be re-established. mdpi.com

Exploration of Specific Biological Targets (e.g., PD-1, PPAR)

Computational analyses have been employed to explore the interaction of Chalcomoracin with specific protein targets relevant to disease pathogenesis, particularly in cancer. ui.ac.id Molecular docking studies have identified Programmed cell death protein 1 (PD-1) and Peroxisome proliferator-activated receptor-gamma (PPAR-γ) as potential biological targets for Chalcomoracin. ui.ac.idui.ac.id

These in silico analyses predict that Chalcomoracin can bind to both PD-1 and PPAR-γ. ui.ac.id The interaction with PD-1, a crucial immune checkpoint protein, is of interest for its potential immunomodulatory effects. Molecular docking simulations calculated a binding affinity (ΔG) for Chalcomoracin with PD-1 of -6.21 kcal/mol. ui.ac.id The binding is stabilized by hydrogen bonds with key amino acid residues, including ALA121, ASP122, SER17, and TYR123. researchgate.net

Similarly, the interaction with PPAR-γ, a nuclear receptor involved in regulating metabolism and cell growth, has been investigated. ui.ac.idnih.gov The predicted binding affinity of Chalcomoracin with PPAR-γ was -5.69 kcal/mol. ui.ac.idresearchgate.net The docking model indicated that Chalcomoracin binds to PPAR-γ through interactions with amino acid residues GLU343, GLY284, and HIS449. researchgate.net These computational findings suggest that Chalcomoracin's biological effects may be mediated, in part, through its interaction with these important protein targets, though further experimental validation is necessary. ui.ac.id

Table 1: Predicted Binding Affinities and Interacting Residues of Chalcomoracin

| Target Protein | PDB ID | Binding Affinity (ΔG, kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| PD-1 | 57w9 | -6.21 | ALA121, ASP122, SER17, TYR123 |

Enzymatic Inhibition and Binding Mechanisms

Alpha-Glucosidase Inhibition Studies

Chalcomoracin, a Diels-Alder adduct found in mulberry leaves, has demonstrated notable inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. mdpi.comnih.gov Its inhibitory potential has been comprehensively studied, positioning it as a compound of interest for further investigation. mdpi.commdpi.com The inhibitory activity of Chalcomoracin, with a reported IC50 value of 14.23 μM, is stronger than that of 1-deoxynojirimycin (B1663644) (1-DNJ) (IC50 = 18.91 μM) but less potent than acarbose (B1664774) (IC50 = 2.34 μM). mdpi.com

Enzymatic Kinetics and Inhibitory Modes (Competitive, Non-Competitive, Mixed-Type)

Enzymatic kinetic studies have been performed to elucidate the mechanism by which Chalcomoracin inhibits α-glucosidase. mdpi.com Analysis using the Lineweaver-Burk double reciprocal plot revealed that as the concentration of Chalcomoracin increases, the Michaelis constant (Km) value gradually increases, while the maximum reaction velocity (Vm) gradually decreases. mdpi.comresearchgate.net This kinetic profile indicates that Chalcomoracin inhibits α-glucosidase through a mixed-type mechanism, involving a combination of competitive and non-competitive inhibition. mdpi.commdpi.comresearchgate.net This suggests that Chalcomoracin can bind to both the free α-glucosidase enzyme and the enzyme-substrate complex. mdpi.com

Table 2: Enzymatic Kinetic Parameters of α-Glucosidase Inhibition by Chalcomoracin

| Chalcomoracin Concentration (μM) | Vm (μmol/min) | Km (mM) |

|---|---|---|

| 0 | 0.113 | 0.854 |

| 5 | 0.086 | 1.056 |

| 10 | 0.063 | 1.287 |

| 20 | 0.041 | 1.765 |

Data derived from kinetic analysis of α-glucosidase activity in the presence of varying concentrations of Chalcomoracin. researchgate.net

Thermodynamic Analysis of Binding (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) has been utilized to investigate the thermodynamic properties of the binding interaction between Chalcomoracin and α-glucosidase. mdpi.comresearchgate.net ITC experiments, conducted by titrating Chalcomoracin into a solution containing α-glucosidase, provide direct measurement of the heat changes associated with the binding event. researchgate.netresearchgate.net

The results from ITC analysis revealed that the binding is a spontaneous process, as indicated by a negative Gibbs free energy change (ΔG). mdpi.commdpi.com The binding was determined to be primarily entropy-driven, with a large positive entropy change (ΔS) and a small negative enthalpy change (ΔH). mdpi.comresearchgate.net This thermodynamic signature suggests that hydrophobic interactions play a major role in the formation of the Chalcomoracin-α-glucosidase complex. mdpi.commdpi.com

Table 3: Thermodynamic Parameters for Chalcomoracin Binding to α-Glucosidase at 37 °C

| Parameter | Value |

|---|---|

| Binding Constant (Kd) | 1.87 × 10-5 M |

| Enthalpy Change (ΔH) | -1.13 kcal/mol |

| Entropy Change (ΔS) | 18.3 cal/mol/K |

| Gibbs Free Energy Change (ΔG) | -6.53 kcal/mol |

| Stoichiometry (n) | ~1.0 |

Data obtained from Isothermal Titration Calorimetry (ITC) experiments. researchgate.net

Molecular Docking and Computational Analysis of Binding Sites

To complement the experimental findings, molecular docking simulations were conducted to visualize the binding mode of Chalcomoracin within the active site of α-glucosidase. mdpi.comnih.gov The computational results are consistent with the experimental data from kinetic and thermodynamic studies. mdpi.com

The docking analysis showed that Chalcomoracin fits into a hydrophobic pocket of the α-glucosidase enzyme. mdpi.commdpi.com The stability of this binding is attributed to a combination of hydrophobic interactions and hydrogen bonding. mdpi.comnih.gov Specifically, the simulations predicted that Chalcomoracin forms hydrogen bonds with several key amino acid residues within the enzyme's binding pocket, including Val544, Asp95, Ala93, Gly119, Arg275, and Pro287. mdpi.comnih.govresearchgate.net These interactions anchor the molecule within the site, leading to the inhibition of the enzyme's catalytic activity. mdpi.com

Involvement of Hydrophobic Interactions

Hydrophobic interactions are a predominant and crucial mode of binding for chalcomoracin to its biological targets. ui.ac.idresearchgate.net These interactions facilitate the entry and anchoring of the chalcomoracin molecule within the binding pockets of proteins. researchgate.netmdpi.com Computational and biophysical analyses have demonstrated that the binding process is often primarily driven by entropy, which points to hydrophobic interactions playing a leading role. mdpi.comsemanticscholar.org

In the context of its interaction with the programmed cell death protein 1/programmed death-ligand 1 (PD-1/PD-L1) complex, chalcomoracin engages in hydrophobic interactions through pi-alkyl bonds with specific amino acid residues. ui.ac.idui.ac.id Molecular docking studies have identified these residues as MET115, ILE54, ALA121, and TYR56. ui.ac.idresearchgate.net Similarly, when binding to α-glucosidase, chalcomoracin is surrounded by a hydrophobic pocket, and it is this interaction that helps firmly situate the molecule. mdpi.comnih.gov Isothermal titration calorimetry (ITC) analysis of the α-glucosidase-chalcomoracin binding revealed that the change in entropy (ΔS) was the primary driver of the spontaneous reaction, a characteristic feature of hydrophobic interactions. semanticscholar.orgnih.gov

Role of Hydrogen Bonding and Cation-π Interactions

Alongside hydrophobic forces, hydrogen bonds and cation-π interactions are critical for the specific and stable binding of chalcomoracin to its target proteins.

Hydrogen Bonding: In its interaction with the PD-1 protein, chalcomoracin is capable of forming four distinct hydrogen bonds with the amino acid residues ALA121, ASP122, SER17, and TYR123. ui.ac.idresearchgate.net For its binding to α-glucosidase, molecular docking simulations have shown that chalcomoracin forms hydrogen bonds with six different amino acid residues: Val544, Asp95, Ala93, Gly119, Arg275, and Pro287. researchgate.netnih.govnih.gov These hydrogen bonds contribute significantly to the stability of the chalcomoracin-protein complex.

Cation-π Interactions: Cation-π interactions, which occur between a cation and the electron-rich face of a π system, also play a significant role in chalcomoracin's binding mechanisms. mdpi.comnih.gov In the binding pocket of PD-1, a strong pi-cation interaction has been identified between chalcomoracin and the residues LYS124 and ASP122. ui.ac.idui.ac.id Furthermore, in its complex with α-glucosidase, a cation-π interaction is formed between a benzene (B151609) ring in the chalcomoracin molecule and the residue Arg275. nih.gov The combined action of hydrophobic interactions, hydrogen bonding, and these cation-π interactions results in the firm and stable binding of chalcomoracin within the hydrophobic pocket of its target enzymes. nih.gov

Identification of Key Residues in Binding Pocket

Specific amino acid residues within the binding pockets of target proteins are essential for the interaction with chalcomoracin. The identification of these key residues provides a detailed understanding of the binding mode.

For the PD-1/PD-L1 complex, computational analyses have identified the following critical residues that interact with chalcomoracin ui.ac.idresearchgate.net:

Hydrophobic (Pi-Alkyl) Interactions: MET115, ILE54, ALA121, TYR56

Hydrogen Bonding: ALA121, ASP122, SER17, TYR123

Cation-π Interactions: LYS124, ASP122

For the enzyme α-glucosidase , the key interacting residues are researchgate.netnih.gov:

Hydrogen Bonding: Val544, Asp95, Ala93, Gly119, Arg275, Pro287

Cation-π Interaction: Arg275

The following table summarizes the key amino acid residues involved in the binding of Chalcomoracin to different protein targets.

| Target Protein | Interaction Type | Key Amino Acid Residues |

| PD-1/PD-L1 | Hydrophobic (Pi-Alkyl) | MET115, ILE54, ALA121, TYR56 |

| Hydrogen Bonding | ALA121, ASP122, SER17, TYR123 | |

| Cation-π | LYS124, ASP122 | |

| α-Glucosidase | Hydrogen Bonding | Val544, Asp95, Ala93, Gly119, Arg275, Pro287 |

| Cation-π | Arg275 |

Other Reported Mechanistic Biological Activities

Investigations into Anti-Staphylococcal Mechanisms

Chalcomoracin has been identified as a potent antibacterial agent, particularly against Staphylococcus aureus. nih.gov Its mechanism of action is linked to the inhibition of a crucial bacterial enzyme. nih.govnih.gov Research has shown that chalcomoracin targets and inhibits the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI). nih.gov This enzyme is a vital component of the bacterial fatty acid synthesis (FAS) pathway, making it an established target for the development of novel antibacterial drugs. nih.gov

The inhibitory effect of chalcomoracin on S. aureus FabI is significant, with a reported half-maximal inhibitory concentration (IC₅₀) of 5.5 µM. nih.gov This enzymatic inhibition translates directly to antibacterial activity, as chalcomoracin was found to prevent the growth of S. aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov The compound has also demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Research on Fatty Acid Synthesis Inhibition

The anti-staphylococcal activity of chalcomoracin is a direct consequence of its ability to inhibit fatty acid synthesis. nih.govnih.gov By targeting the FabI enzyme, chalcomoracin effectively disrupts the elongation cycle of fatty acid biosynthesis in S. aureus. nih.gov

Studies have confirmed this mechanism by demonstrating that chalcomoracin prevents the incorporation of [¹⁴C]-labeled acetate (B1210297) into fatty acids within S. aureus cells. nih.gov Importantly, this inhibitory action was shown to be specific to fatty acid synthesis, as the compound did not affect protein synthesis in the bacteria. nih.gov This selective inhibition of fatty acid synthesis underscores the targeted antibacterial mechanism of chalcomoracin. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Chalcomoracin

Correlation Between Structural Features and Mechanistic Biological Effects

Chalcomoracin, a Diels-Alder adduct, exhibits a range of biological activities, including anticancer and α-glucosidase inhibitory effects. vietnamjournal.ru Its complex architecture, arising from the cycloaddition of a chalcone (B49325) derivative and a dehydroprenyl-2-arylbenzofuran, is fundamental to its mechanism of action. mdpi.com

In the context of its anticancer properties, Chalcomoracin has been shown to induce paraptosis, a form of non-apoptotic cell death, in cancer cells. This process is associated with extensive cytoplasmic vacuolation originating from the endoplasmic reticulum. nih.gov The induction of paraptosis is linked to the generation of reactive oxygen species (ROS), indicating that the chemical structure of Chalcomoracin is capable of triggering oxidative stress within the cell. nih.gov Molecular docking studies have further elucidated the interaction of Chalcomoracin with cancer-related protein targets. For instance, it has been shown to bind to Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the pro-apoptotic protein BAX. nih.govnih.gov The binding affinity to these proteins is a key determinant of its anticancer efficacy.

As an α-glucosidase inhibitor, Chalcomoracin's structure allows it to effectively bind to the enzyme, thereby modulating glucose metabolism. vietnamjournal.ru This inhibitory action is attributed to a mixed competitive and non-competitive mechanism. vietnamjournal.ru Molecular docking simulations have identified the specific amino acid residues within the α-glucosidase active site that interact with Chalcomoracin. These interactions are primarily driven by hydrophobic interactions and hydrogen bonds. vietnamjournal.rufrontiersin.org Key residues involved in the binding include Val544, Asp95, Ala93, Gly119, Arg275, and Pro287. vietnamjournal.ru The ability of the Chalcomoracin molecule to fit into the hydrophobic pocket of the enzyme is a critical structural feature for its inhibitory activity. vietnamjournal.ru

Impact of Substituents and Core Scaffold Modifications on Activity Profiles

While comprehensive experimental SAR studies involving the systematic synthesis and evaluation of a wide array of Chalcomoracin analogs are not extensively documented, insights can be gleaned from comparative studies of naturally occurring Diels-Alder adducts from Morus species and the broader literature on chalcone derivatives.

The core scaffold of Chalcomoracin, a product of a Diels-Alder reaction, is a defining feature for its bioactivity. Variations in this scaffold among other natural adducts from Morus lead to differing biological profiles. For example, compounds like Guangsangon E, which shares the Diels-Alder adduct feature with Chalcomoracin, also exhibit cytotoxic effects on cancer cells, suggesting the importance of this complex ring system. nih.gov The stereochemistry of the cyclohexene (B86901) ring, a result of the endo/exo selectivity of the Diels-Alder reaction, is also believed to play a role in the biological activity.

The chalcone moiety within Chalcomoracin's structure is another critical determinant of its activity. General SAR studies on chalcones have established that the substitution pattern on the two aromatic rings (Rings A and B) significantly influences their biological effects, including anticancer and anti-inflammatory activities. nih.gov For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings of chalcones are known to modulate their activity. nih.gov Although these findings are for simpler chalcones, they suggest that modifications to the corresponding parts of the Chalcomoracin molecule would likely impact its efficacy.

| Compound/Analog | Modification from Chalcomoracin | Impact on Biological Activity | Reference |

| Guangsangon E | Different substitution pattern on the core scaffold | Exhibits cytotoxic effects on cancer cells. | nih.gov |

| Mulberrofuran F | Different core scaffold and substitution | Shows potent α-glucosidase inhibitory activity. | mdpi.com |

| Chalcone Derivatives | Lacks the Diels-Alder adduct scaffold | Activity is highly dependent on the substitution pattern of the aromatic rings. | nih.gov |

Computational Approaches in SAR Analysis (e.g., QSAR)

Computational methods, particularly molecular docking, have been instrumental in elucidating the SAR of Chalcomoracin. These in silico techniques provide a molecular-level understanding of how Chalcomoracin interacts with its biological targets.

Molecular docking studies have been successfully applied to model the interaction between Chalcomoracin and α-glucosidase. vietnamjournal.rufrontiersin.org These studies have not only confirmed the binding of Chalcomoracin within the active site of the enzyme but have also quantified the binding energy, providing a theoretical basis for its inhibitory potency. mdpi.com The identification of specific hydrogen bonds and hydrophobic interactions between Chalcomoracin and the amino acid residues of the enzyme's binding pocket offers a rationale for its inhibitory mechanism. vietnamjournal.ru

Similarly, in the realm of anticancer research, molecular docking has been used to predict and analyze the binding of Chalcomoracin to proteins such as PPAR-γ, PD-1, and BAX. nih.govnih.gov The calculated binding affinities from these studies correlate with the observed biological activities. For instance, a lower binding energy for the Chalcomoracin-PPAR-γ complex suggests a more stable interaction, which could contribute to its anticancer effects. nih.gov

While specific Quantitative Structure-Activity Relationship (QSAR) studies dedicated exclusively to Chalcomoracin and its direct analogs are not widely reported in the literature, the principles of QSAR have been applied to broader classes of related compounds like chalcones. cabidigitallibrary.org QSAR models for chalcones typically correlate their physicochemical properties and structural descriptors with their biological activities, offering predictive power for designing new, more potent analogs. The insights from such studies on simpler chalcones could potentially inform future QSAR analyses of the more complex Chalcomoracin scaffold.

| Computational Method | Target | Key Findings | Reference |

| Molecular Docking | α-Glucosidase | Identified key amino acid residues for binding and predicted a favorable binding energy. | vietnamjournal.rumdpi.comfrontiersin.org |

| Molecular Docking | PPAR-γ | Predicted binding to this cancer-related target. | nih.gov |

| Molecular Docking | PD-1 | Docking scores indicated potential interaction. | nih.gov |

| Molecular Docking | BAX | Showed high binding affinity to this pro-apoptotic protein. | nih.gov |

Advanced Methodologies in Chalcomoracin Research

Analytical and Purification Techniques for Research Applications

The journey from a crude natural extract to pure Chalcomoracin suitable for scientific investigation is a multi-step process involving sophisticated separation and characterization methods.

Chromatography is a cornerstone for the isolation and purification of Chalcomoracin from its natural source, typically the leaves of Morus species. bvsalud.org A common strategy involves an initial extraction, followed by enrichment using techniques like polyamide column chromatography. mdpi.commdpi.com This initial step helps to remove a significant portion of interfering compounds.

For final purification, preparative High-Performance Liquid Chromatography (HPLC) is frequently employed. mdpi.commdpi.com This technique allows for the separation of Chalcomoracin from structurally similar compounds with high resolution, yielding a yellow powder of high purity (e.g., 96%). mdpi.com Studies have detailed specific parameters for this process, such as using a methanol-water mobile phase. mdpi.com

Once purified, analytical HPLC is utilized to confirm the purity of the Chalcomoracin sample. mdpi.com This method provides a quantitative assessment of purity by generating a chromatogram where a single peak, at a specific retention time, indicates the absence of significant impurities. mdpi.com For instance, in one study, the retention time for Chalcomoracin was reported as 39.2 minutes in an analytical system. mdpi.com Besides HPLC, other chromatographic techniques like silica (B1680970) gel column chromatography, Sephadex LH-20, and RP-C18 column chromatography have also been instrumental in the isolation process. bvsalud.orgnih.gov

Table 1: Chromatographic Methods in Chalcomoracin Purification

| Method | Purpose | Typical Phase/Column | Key Finding/Outcome | Reference(s) |

| Polyamide Column Chromatography | Initial Enrichment | Polyamide | Enriches crude extract before final purification. | mdpi.commdpi.com |

| Preparative HPLC | Final Purification | C18 column; Methanol/Water mobile phase | Isolation of Chalcomoracin with >96% purity. | mdpi.commdpi.com |

| Analytical HPLC | Purity Assessment | C18 column | Confirms the purity of the isolated compound. | mdpi.com |

| Other Column Chromatography | Fractionation | Silica gel, Sephadex LH-20 | Separation of Diels-Alder type adducts from extract. | bvsalud.orgnih.gov |

Following purification, the definitive identification of Chalcomoracin is achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional structure. The primary methods used include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). bvsalud.orgnih.gov

Nuclear Magnetic Resonance (NMR): Both ¹H-NMR (proton) and ¹³C-NMR (carbon-13) spectroscopy are essential for elucidating the complex chemical structure of Chalcomoracin. mdpi.comnih.gov These techniques map the chemical environment of each hydrogen and carbon atom, allowing researchers to piece together the molecule's intricate framework and confirm its identity by comparing the spectral data with published literature. mdpi.comkoreamed.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of Chalcomoracin. mdpi.commdpi.com This provides an exact mass measurement, which is a critical piece of data for confirming the compound's identity. mdpi.com

Together, these spectroscopic methods provide an unambiguous structural confirmation of the isolated molecule, ensuring that subsequent biological assays are performed with a well-characterized compound. bvsalud.orgnih.gov

Chromatographic Methods (e.g., HPLC, preparative chromatography)

Cellular and Biochemical Assay Design for Mechanistic Studies

To understand how Chalcomoracin exerts its biological effects, particularly its anticancer activities, researchers design a variety of cellular and biochemical assays. These experiments are tailored to probe specific cellular events and molecular pathways.

To quantify the cytotoxic and cytostatic effects of Chalcomoracin on cancer cells, several types of assays are routinely used. These assays provide foundational data on the compound's potency and its impact on cell growth and survival.

Tetrazolium Salt-Based Assays (MTT, CCK-8): The MTT and CCK-8 assays are colorimetric methods used to assess cell viability. researchgate.netnih.gov These assays measure the metabolic activity of cells, which correlates with the number of viable cells. They are frequently used to determine the dose-dependent effects of Chalcomoracin on various cancer cell lines and to calculate key parameters like the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). bvsalud.orgnih.govnih.gov

Clonogenic Survival Assays: This assay provides a measure of a single cell's ability to undergo unlimited division to form a colony. It is used to determine the long-term effect of Chalcomoracin on the reproductive integrity of cancer cells, which is particularly relevant for assessing its potential to sensitize cells to treatments like radiotherapy. nih.gov

Chalcomoracin has been shown to induce distinct forms of programmed cell death. Specific assays are required to differentiate between these mechanisms.

Apoptosis Detection: Apoptosis, or Type I programmed cell death, is often assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining. researchgate.net Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of early apoptotic cells, allowing for their quantification. However, studies often show that Chalcomoracin does not induce classical apoptosis in certain cancer cell lines. researchgate.netnih.gov

To delve into the molecular pathways activated by Chalcomoracin, researchers analyze changes in protein expression and localization using immunodetection techniques.

Western Blot: This technique is extensively used to quantify the levels of specific proteins within a cell lysate. In Chalcomoracin research, it has been used to measure changes in proteins involved in ER stress (e.g., Bip, CHOP), apoptosis (e.g., Bim, Bax), paraptosis (e.g., Alix), and key signaling pathways like mTOR. researchgate.netresearchgate.netresearchgate.net For instance, an increase in ER stress markers and a lack of change in apoptotic executioner proteins can provide strong evidence for ER stress-mediated paraptosis. researchgate.netnih.gov

Immunocytochemistry (ICC): ICC allows for the visualization of the subcellular localization of specific proteins. This method is crucial for observing the effects of Chalcomoracin within the cell. For example, staining for ER-resident proteins like Calreticulin can help confirm that the observed cytoplasmic vacuoles are derived from the endoplasmic reticulum. researchgate.netresearchgate.net ICC is also used to track the localization of fluorescently-tagged proteins to monitor processes like mitophagy. researchgate.net

Reactive Oxygen Species Measurement Techniques

The evaluation of Chalcomoracin's potential antioxidant effects necessitates precise and reliable methods for measuring reactive oxygen species (ROS). Although direct studies detailing ROS measurement for isolated Chalcomoracin are not extensively documented, the methodologies applied to its source extracts, such as from Morus sp., and to other chalcone (B49325) derivatives provide a clear framework for such research. mdpi.comwho.int These techniques are crucial for quantifying the scavenging or inhibitory properties of compounds against various forms of ROS.

Commonly employed methods include:

Fluorescent and Chemiluminescent Probes: These are widely used for detecting ROS within cellular environments. bmglabtech.com

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA): A cell-permeable probe that becomes fluorescent upon oxidation by several ROS, serving as a general indicator of oxidative stress. bmglabtech.comnih.gov

Dihydrorhodamine (DHR): This probe is often used to detect peroxynitrite (ONOO⁻) and other oxidants, converting to the fluorescent rhodamine upon oxidation. nih.govmdpi.com

Lucigenin and Luminol: These are chemiluminescent probes used to detect superoxide (B77818) radicals (O₂•⁻). bmglabtech.comnih.gov However, their use can be complex as the probes themselves can sometimes generate radicals, requiring careful interpretation of results. nih.gov

Spectrophotometric Assays: These in vitro assays measure the antioxidant capacity of a compound by observing changes in absorbance.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method assesses the capacity of a compound to act as a hydrogen radical scavenger. mdpi.com

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com

Xanthine (B1682287) Oxidase Inhibition Assay: This technique evaluates a compound's ability to inhibit the xanthine oxidase enzyme, a significant source of superoxide radicals. mdpi.com

Spin Trapping: This is one of the most specific methods for detecting highly reactive, short-lived free radicals like the superoxide radical. It involves using a "spin trap," such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), which forms a stable adduct with the radical that can then be detected using electron paramagnetic resonance (EPR) spectroscopy. nih.gov

A study on chalcone derivatives utilized hydrogen peroxide, nitric oxide, and superoxide radical scavenging assays to evaluate their antioxidant profiles, demonstrating a clear precedent for applying such methods to Chalcomoracin. who.int

Table 1: Common Assays for Measuring Reactive Oxygen Species

| Assay Type | Method | Detected Species | Principle |

|---|---|---|---|

| Fluorescent Probes | H₂DCFDA | General ROS | Oxidation to fluorescent DCF. nih.gov |

| Dihydrorhodamine (DHR) | Peroxynitrite (ONOO⁻) | Oxidation to fluorescent rhodamine. mdpi.com | |

| Chemiluminescent Probes | Luminol/Lucigenin | Superoxide (O₂•⁻) | Emits light upon oxidation by ROS. bmglabtech.com |

| Spectrophotometric Assays | DPPH | Free Radicals | Measures radical scavenging capacity. mdpi.com |

| FRAP | --- | Measures reduction of Fe³⁺ to Fe²⁺. mdpi.com | |

| Spin Trapping | EPR with DMPO | Superoxide (O₂•⁻) | Forms a stable radical adduct for detection. nih.gov |

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable in modern drug discovery, providing deep insights into the molecular interactions and potential biological activities of compounds like Chalcomoracin before extensive laboratory work is undertaken. ui.ac.idpensoft.net These in silico methods can predict how a molecule might behave, how it interacts with biological targets, and its likelihood of possessing therapeutic effects.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ui.ac.idmdpi.com It is widely used to forecast the binding affinity and interaction patterns between a ligand, such as Chalcomoracin, and a protein receptor. ui.ac.idpensoft.net

Research has explored the interaction of Chalcomoracin with several key protein targets:

α-Glucosidase: In a study investigating α-glucosidase inhibitors, molecular docking was used to understand the binding mechanism of Chalcomoracin. mdpi.comnih.gov The simulation, performed using MOE 2014.09 and Schrödinger 2018.4 software, revealed that Chalcomoracin fits into a "pocket" of the α-glucosidase molecule (PDB ID: 5kzw). mdpi.comnih.gov The binding was stabilized by hydrogen bonds with residues ASP95, ALA93, GLY119, ARG275, and PRO287, as well as hydrophobic interactions with several other amino acid residues. nih.gov

PD-1 and PPAR-γ: As part of an anti-breast cancer potential analysis, Chalcomoracin was docked against Programmed Death-1 (PD-1) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) proteins using Autodock Vina software. ui.ac.idresearchgate.net The study reported binding affinity scores of -6.21 kcal/mol for the PD-1 protein (PDB ID: 5j89) and -5.69 kcal/mol for the PPAR-γ protein (PDB ID: 5two). ui.ac.id These scores indicate a stable interaction between Chalcomoracin and the target proteins.

Table 2: Summary of Molecular Docking Studies on Chalcomoracin

| Target Protein | PDB ID | Software Used | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| α-Glucosidase | 5kzw | MOE 2014.09, Schrödinger 2018.4 | Not specified | ASP95, ALA93, GLY119, ARG275, PRO287, VAL544 | mdpi.comnih.gov |

| PD-1 | 5j89 | Autodock Vina 1.5.7 | -6.21 | Not specified | ui.ac.id |

| PPAR-γ | 5two | Autodock Vina 1.5.7 | -5.69 | Not specified | ui.ac.id |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more detailed view of the behavior of molecular systems over time. mdpi.com Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the protein-ligand complex, conformational changes in the protein or ligand, and the influence of the surrounding environment, such as water. pensoft.netmdpi.com This computational technique uses the laws of classical mechanics to simulate the movements of atoms and molecules. lammps.org

In drug discovery, MD simulations are critical for validating docking results. pensoft.net They can confirm whether the interactions predicted by docking are stable over a period of nanoseconds, providing a more realistic assessment of the binding. mdpi.comfrontiersin.org By analyzing metrics like the root-mean-square deviation (RMSD), researchers can determine if the complex reaches a stable equilibrium. mdpi.com While MD simulations represent a powerful tool to further investigate the stability of Chalcomoracin within the binding sites of proteins like α-glucosidase or PD-1, specific studies applying this methodology to Chalcomoracin have not been prominently reported.

Prediction of Activity Spectra for Substances (PASS) Analysis

PASS is a computer program that predicts the likely biological activities of a chemical compound based on its structural formula. ui.ac.idgenexplain.com The algorithm works by comparing the structure of a query molecule against a large training set of known biologically active substances. genexplain.comnih.gov The output is a list of potential activities, each with a calculated probability of being active (Pa) and inactive (Pi). ui.ac.idgenexplain.com A high Pa value (closer to 1) and a low Pi value (closer to 0) suggest a high likelihood that the compound exhibits that particular biological activity. ui.ac.id

A computational study on the anti-cancer potential of Chalcomoracin utilized the PASS online platform to predict its bioactivity spectrum. ui.ac.idresearchgate.net From a comprehensive list of potential activities, those related to anticancer mechanisms were selected based on a cut-off value of Pa > 0.6. ui.ac.id The analysis revealed that Chalcomoracin showed significant potential as a Matrix Metalloproteinase-9 (MMP-9) expression inhibitor. ui.ac.idresearchgate.net

Table 3: Selected PASS Predictions for Chalcomoracin

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Reference |

|---|---|---|---|

| MMP-9 Expression Inhibitor | > 0.6 (specific value not reported) | Not reported | ui.ac.id |

| Free Radical Scavenger | > 0.6 (specific value not reported) | Not reported | ui.ac.id |

Future Directions and Challenges in Chalcomoracin Research

Exploring New Mechanistic Pathways and Biological Targets

Initial studies have identified chalcomoracin as a potent inducer of paraptosis, a form of non-apoptotic cell death, in various cancer cell lines. beilstein-journals.orgnih.gov This process is characterized by extensive cytoplasmic vacuolation originating from the endoplasmic reticulum (ER) and is mediated by ER stress. beilstein-journals.orgresearchgate.net The induction of paraptosis by chalcomoracin involves the upregulation of ER stress markers such as Bip and Chop. nih.gov Furthermore, research has indicated that chalcomoracin can trigger this pathway through the generation of reactive oxygen species (ROS), which in turn activates a mitophagy-dependent mechanism involving the key regulator PINK1. researchgate.net

Beyond paraptosis, recent findings suggest that chalcomoracin's anticancer effects are multifaceted. In pancreatic cancer cells, it has been shown to induce autophagy-mediated apoptosis by suppressing the mTOR signaling pathway, a central regulator of cell growth and proliferation. researchgate.net This action is also linked to ROS generation, highlighting a complex interplay of cellular stress responses. researchgate.net

Computational studies have further expanded the landscape of potential biological targets for chalcomoracin. In silico analyses predict that chalcomoracin may act as an inhibitor of HIF-1a and MMP-9 expression, both of which are critical in cancer progression and metastasis. ui.ac.id Molecular docking studies have also suggested potential interactions with the programmed death-1 (PD-1) and peroxisome proliferator-activated receptor-gamma (PPARγ) proteins, which are significant in the pathogenesis of breast cancer. ui.ac.id Additionally, chalcomoracin has been identified as an inhibitor of α-glucosidase, suggesting a potential role in the management of diabetes. smolecule.commdpi.com The dual inhibitory action on both cancer-related pathways and metabolic enzymes underscores the need for further investigation into its diverse mechanisms of action.

Table 1: Investigated and Predicted Biological Activities of Chalcomoracin

| Activity | Mechanism/Target | Cell Lines/Model | Study Type |

|---|---|---|---|

| Induction of Paraptosis | ER stress-mediated, involving Bip and Chop upregulation. beilstein-journals.orgnih.gov | Human non-small cell lung cancer (H460, A549, PC-9), breast cancer (MDA-MB-231), and prostate cancer (PC-3) cells. beilstein-journals.orgnih.govresearchgate.net | In vitro |

| Mitophagy-Dependent Paraptosis | ROS-triggered, PINK1 upregulation. researchgate.net | Prostate (PC-3) and breast (MDA-MB-231) cancer cells. researchgate.net | In vitro, in vivo |

| Autophagy-Mediated Apoptosis | Suppression of the mTOR signaling pathway. researchgate.net | Pancreatic cancer (PANC-1) cells. researchgate.net | In vitro, in vivo |

| α-Glucosidase Inhibition | Mixed competitive and non-competitive inhibition. smolecule.commdpi.com | Enzymatic assays. smolecule.commdpi.com | In vitro |

| HIF-1a and MMP-9 Inhibition | Predicted activity. ui.ac.id | In silico (PASS analysis) | |

| PD-1 and PPARγ Interaction | Predicted binding. ui.ac.id | In silico (Molecular docking) |

Advancements in Chemo-Enzymatic Synthesis for Research Scale Production

The complex, stereochemically rich structure of chalcomoracin presents a significant challenge for traditional chemical synthesis. However, advancements in chemo-enzymatic approaches are paving the way for more efficient and scalable production for research purposes. The biosynthesis of chalcomoracin is understood to occur via a Diels-Alder reaction between morachalcone A (a dienophile) and a dehydroprenylphenol diene. mdpi.comscispace.com

A key breakthrough in this area has been the identification and characterization of a Diels-Alderase enzyme from Morus alba, termed MaDA. beilstein-journals.orgmdpi.com This enzyme facilitates the endo-selective [4+2] cycloaddition that is crucial for the formation of chalcomoracin's core structure. beilstein-journals.org The discovery of MaDA has enabled the development of a chemo-enzymatic total synthesis of chalcomoracin. beilstein-journals.org In this strategy, the precursor molecules are chemically synthesized and then subjected to the MaDA enzyme, which catalyzes the key stereoselective cycloaddition step with high efficiency. beilstein-journals.org This approach not only simplifies the synthesis but also ensures the production of the correct, optically active isomer, which is a common challenge in the total synthesis of complex natural products. beilstein-journals.orgmdpi.com

Integration with Synthetic Biology for Pathway Engineering